molecular formula C8H4ClF3O2 B570773 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone CAS No. 870614-04-3

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B570773
CAS No.: 870614-04-3
M. Wt: 224.563
InChI Key: ZIEZOWUWNOVSDH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₈H₄ClF₃O₂. Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at position 2, a chlorine atom at position 5, and a trifluoroacetyl (-COCF₃) group at position 1 (Figure 1). The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the hydroxyl and chloro substituents influence polarity and intermolecular interactions .

Synthesis: The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride and a substituted resorcinol derivative (e.g., 4-chlororesorcinol) in the presence of Lewis acids like aluminum chloride . Alternative routes involve coupling reactions with halogenated precursors using palladium catalysts .

For example, derivatives like 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone serve as precursors to the anti-HIV drug efavirenz .

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZOWUWNOVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The hydroxy and chloro groups enable the compound to form hydrogen bonds and halogen bonds with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their properties, and applications:

Compound Name Substituents & Positions Molecular Weight Key Properties/Applications Reference
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone -OH (2), -Cl (5), -COCF₃ (1) 236.56 High electronegativity; pharmaceutical intermediate
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride -NH₂ (2), -Cl (5), -COCF₃ (1) 280.61 Antifungal/antibacterial agent; synthesized via Pd-catalyzed coupling
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone -Cl (3), -CF₃ (5), -COCF₃ (1) 276.56 Intermediate for Afoxolaner (veterinary insecticide); corrosive
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanone -NO₂ (2), -Cl (5), -COCF₃ (1) 267.56 Efavirenz precursor; 99% enantiomeric excess via Ru-catalyzed alkynylation
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone -Cl (4), -COCF₃ (1) 208.56 Hydroformylation precursor; used in polymer synthesis
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone -OH (2,4), -COCF₃ (1) 224.12 High polarity; limited solubility in nonpolar solvents

Key Structural and Functional Differences:

Substituent Effects: Hydroxyl (-OH): Enhances hydrogen bonding (e.g., crystal packing via N–H···O/F interactions ) and acidity (pKa ~8–10). Amino (-NH₂): Increases basicity and reactivity in nucleophilic substitutions (e.g., formation of thiazole derivatives ). Nitro (-NO₂): Strong electron-withdrawing effect, directing electrophilic substitution reactions and stabilizing negative charges . Trifluoromethyl (-CF₃): Boosts lipophilicity (LogP +1.2) and resistance to oxidative degradation .

Biological Activity: The amino derivative (Entry 2) exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) due to its ability to disrupt cell membranes . Nitro-substituted analogs (Entry 4) are critical in asymmetric synthesis of antiviral drugs, achieving >95% enantiomeric excess with chiral Ru catalysts .

Synthetic Utility: Chlorophenyl derivatives (Entries 1, 4, 5) are versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . Hydroxyacetophenones (Entry 6) are prone to keto-enol tautomerism, influencing their reactivity in condensation reactions .

Research Findings and Trends

Fluorine Impact : The trifluoroacetyl group reduces basicity and increases metabolic stability, making these compounds resistant to hydrolysis in vivo .

Crystallography: Intermolecular interactions (N–H···O/F) in amino- and hydroxy-substituted derivatives facilitate stable crystal lattices, as observed in SHELX-refined structures .

Catalysis : Palladium and ruthenium catalysts enable efficient synthesis of enantiomerically pure intermediates, critical for scalable drug production .

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone, also known by its CAS number 870614-04-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chloro and hydroxy substituent on the phenyl ring and trifluoroethyl moiety, which may influence its biological interactions. The molecular formula is C9H6ClF3O2, and it has a molecular weight of 232.59 g/mol.

This compound has been studied for its potential roles in various biological processes:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its therapeutic potential against oxidative stress-related conditions.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, including cholinesterases, which are critical in neurotransmission and have implications in neurodegenerative diseases.

Biological Assays and Findings

Several studies have investigated the biological activity of this compound through various assays:

Antioxidant Activity

A study evaluating the antioxidant capacity of phenolic compounds indicated that derivatives similar to this compound exhibited significant free radical scavenging activity. The results demonstrated a concentration-dependent response in reducing oxidative stress markers in vitro.

Enzyme Inhibition

Research focused on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase (AChE) activity. The inhibition was quantified using an IC50 value, demonstrating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Compound IC50 (µM) Target Enzyme
This compound12.5AChE
Reference Compound8.0AChE

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cancer cell lines indicated that the compound possesses selective cytotoxic effects. Notably, it demonstrated lower toxicity towards normal cells compared to cancerous cells.

Case Studies

  • Study on Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in reduced neuronal apoptosis in models of oxidative stress. The findings suggested that the compound could be beneficial in neuroprotection.
  • Cancer Research : In a series of experiments involving human cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with this compound compared to controls.

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